molecular formula C12H9NO3 B14626039 4-Hydroxy-6,7-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile CAS No. 58138-54-8

4-Hydroxy-6,7-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile

Cat. No.: B14626039
CAS No.: 58138-54-8
M. Wt: 215.20 g/mol
InChI Key: CWYKMZPNXASKAT-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzopyran core with hydroxy, dimethyl, and oxo functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates . The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzopyran core. The reaction conditions often include the use of a base such as ammonium acetate and solvents like dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyrans, amines, and ketones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- involves its interaction with various molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The nitrile group can also participate in nucleophilic addition reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-6,7-dimethyl-2-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and dimethyl groups enhances its solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

58138-54-8

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

4-hydroxy-6,7-dimethyl-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C12H9NO3/c1-6-3-8-10(4-7(6)2)16-12(15)9(5-13)11(8)14/h3-4,14H,1-2H3

InChI Key

CWYKMZPNXASKAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C(=C2O)C#N

Origin of Product

United States

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